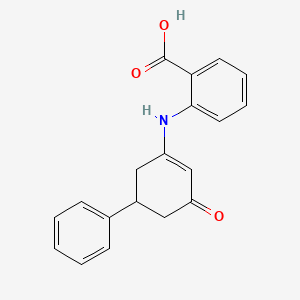

![molecular formula C15H13F3N4OS B2440740 (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 478245-60-2](/img/structure/B2440740.png)

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a trifluoromethyl group, which is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups are thought to contribute to the unique physicochemical properties of TFMP derivatives .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups are thought to contribute to the unique physicochemical properties of TFMP derivatives .Aplicaciones Científicas De Investigación

Trifluoromethylation of Amines

The compound’s trifluoromethyl group (CF₃) plays a crucial role in synthetic chemistry. Researchers have developed a one-pot synthesis method using CF₃SO₂Na (sodium trifluoromethanesulfinate) to introduce trifluoromethyl groups onto secondary amines. This method is mild, cost-effective, and compatible with various functional groups. Moreover, it has been extended to perfluoroalkyl amines, expanding the toolbox for trifluoromethylation reactions .

Molecularly Imprinted Polymers (MIPs)

The deposition of thiophene derivatives containing a –PhCF₃ group via in situ electrochemical oxidation has shown promise for creating molecularly imprinted polymers (MIPs). These MIPs can selectively recognize and bind to specific target molecules, making them valuable in sensors, drug delivery systems, and separation techniques .

Drug Development

The compound’s unique structure makes it an interesting candidate for drug development. For instance, berotralstat (trade name : The compound’s unique structure makes it an interesting candidate for drug development. For instance, berotralstat (trade name: Pexidartinib ), an FDA-approved drug for treating hereditary angioedema (HAE), contains a trifluoromethylpyrazole moiety. Berotralstat inhibits plasma kallikrein, reducing inflammation associated with HAE. Understanding the role of the trifluoromethyl group in drug design can lead to novel therapeutic agents .

Trifluoromethyl Ethers

Researchers have explored the synthesis of trifluoromethyl ethers using aliphatic alcohols. While the reaction works well for primary alcohols, it fails for benzylic, secondary, or tertiary alcohols. Trifluoromethyl ethers find applications in materials science, pharmaceuticals, and agrochemicals .

Fluorinated Building Blocks

The trifluoromethyl group is a valuable fluorinated building block. Incorporating it into organic molecules enhances their lipophilicity, metabolic stability, and bioactivity. Researchers use these building blocks to modify drug candidates, agrochemicals, and functional materials .

Agrochemicals and Crop Protection

The trifluoromethyl group’s electron-withdrawing nature influences the properties of agrochemicals. It can enhance herbicidal, fungicidal, or insecticidal activity. Scientists explore its impact on the efficacy and environmental safety of crop protection agents .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4OS/c1-9(13-10(2)22-14(24-13)19-8-20-22)21-23-7-11-4-3-5-12(6-11)15(16,17)18/h3-6,8H,7H2,1-2H3/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPGNNZGDJIDMU-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(=NOCC3=CC(=CC=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

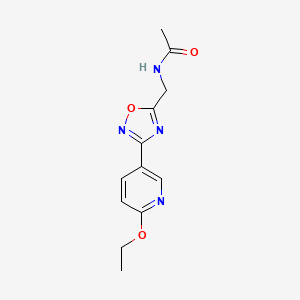

![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

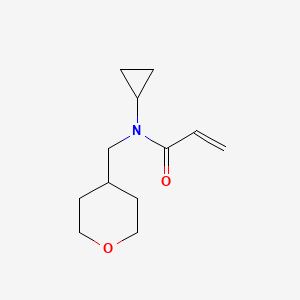

![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

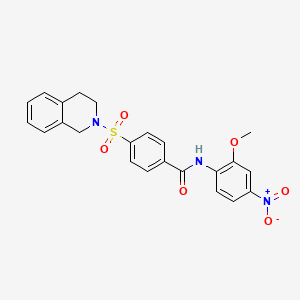

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)